Cas no 59164-10-2 (chlorobenzene-3,5-d2)
chlorobenzene-3,5-d2 Chemical and Physical Properties
Names and Identifiers
-
- chlorobenzene-3,5-d2
- CHLOROBENZENE--D2
- 1,3-Benzenedisulfonyldichloride, 4-chloro-
- 1-Chlor-3
- 1-chloro-3,5-dideuterio-benzene
- 3,5-(2)H2-chlorobenzene
- 4-Chlor-benzol-1,3-disulfonylchlorid
- 4-Chlor-benzol-disulfonsaeure-(1.3)-dichlorid
- 4-chloro-1,3-benzenedisulfonyl dichloride
- 4-chlorobenzene-1,3-disulfonyl dichloride
- 4-chloro-benzene-1,3-disulfonyl dichloride
- AC1L2QAY
- AC1Q6YLI
- AG-E-93704
- AR-1G1770
- Chlorobenzene-2,4-bis-sulphonyl chloride
- CTK1A5512
- EINECS 220-759-3
- DB-307726
- 59164-10-2
- D99131
- 1-chloro-3,5-dideuteriobenzene
- SCHEMBL13994741
- 1-chloro(3,5-?H?)benzene
-
- Inchi: 1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D
- InChI Key: MVPPADPHJFYWMZ-PBNXXWCMSA-N
- SMILES: ClC1C=C([2H])C=C([2H])C=1
Computed Properties
- Exact Mass: 114.021
- Monoisotopic Mass: 114.021
- Isotope Atom Count: 2
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 46.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.13
- Boiling Point: 131.719 °C at 760 mmHg
- Flash Point: 23.889 °C
chlorobenzene-3,5-d2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C364539-10mg |
Chlorobenzene-3,5-d2 |
59164-10-2 | 10mg |
$ 64.00 | 2023-09-08 | ||
| TRC | C364539-50mg |
Chlorobenzene-3,5-d2 |
59164-10-2 | 50mg |
$ 87.00 | 2023-04-18 | ||
| TRC | C364539-100mg |
Chlorobenzene-3,5-d2 |
59164-10-2 | 100mg |
$ 144.00 | 2023-04-18 | ||
| A2B Chem LLC | AG68368-500mg |
CHLOROBENZENE-3,5-D2 |
59164-10-2 | 500mg |
$474.00 | 2024-04-19 | ||
| A2B Chem LLC | AG68368-1g |
CHLOROBENZENE-3,5-D2 |
59164-10-2 | 1g |
$686.00 | 2024-04-19 |
chlorobenzene-3,5-d2 Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on chlorobenzene-3,5-d2
Chlorobenzene-3,5-d2: A Comprehensive Overview
Chlorobenzene-3,5-d2, also known by its CAS registry number 59164-10-2, is a deuterated derivative of chlorobenzene. This compound has gained significant attention in recent years due to its unique properties and applications in various fields such as analytical chemistry, pharmacology, and environmental science. The presence of two deuterium atoms at the 3 and 5 positions of the benzene ring introduces distinct isotopic characteristics that make it invaluable for use as a stable isotope label in research and industrial settings.
The molecular structure of chlorobenzene-3,5-d2 consists of a benzene ring with a chlorine atom at the para position and two deuterium atoms at the meta positions. This configuration not only enhances its stability but also provides a unique spectroscopic signature that is easily distinguishable from non-deuterated chlorobenzene. Recent studies have highlighted the importance of isotopic labeling in improving the accuracy of analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In terms of physical properties, chlorobenzene-3,5-d2 exhibits a melting point of approximately -5°C and a boiling point around 80°C under standard conditions. Its density is slightly higher than that of regular chlorobenzene due to the substitution of hydrogen with deuterium, which increases the molecular weight without significantly altering the chemical structure. These physical attributes make it suitable for use in various chemical reactions where isotopic purity is critical.
The application of chlorobenzene-3,5-d2 as a stable isotope label has been extensively explored in recent research. For instance, it has been employed in metabolomics studies to track the fate of chlorinated compounds within biological systems. By using this deuterated derivative, researchers can accurately monitor the transformation and elimination pathways of chlorobenzene in organisms, providing valuable insights into toxicological mechanisms.
Beyond its role in biological studies, chlorobenzene-3,5-d2 has also found applications in environmental chemistry. It serves as a tracer compound to assess the degradation rates of chlorinated aromatic compounds in soil and water systems. Recent advancements in analytical techniques have further enhanced its utility by enabling precise quantification even at trace levels.
In conclusion, chlorobenzene-3,5-d2, with its CAS number 59164-10-2, represents a versatile tool in modern chemical research. Its unique isotopic properties make it indispensable for applications ranging from metabolomics to environmental monitoring. As ongoing research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
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